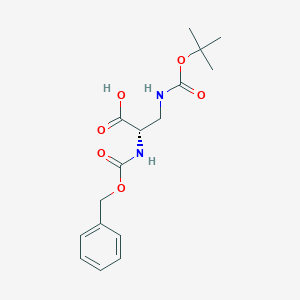

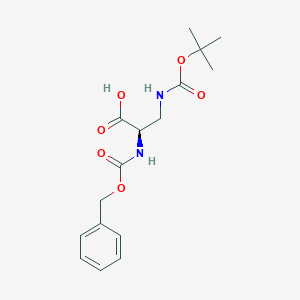

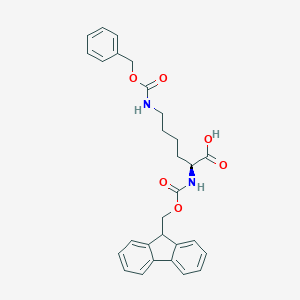

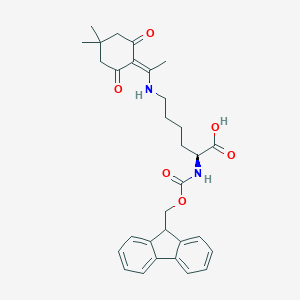

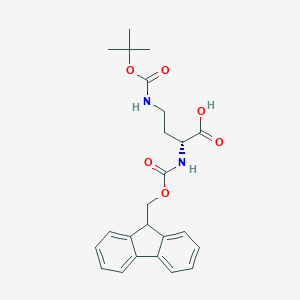

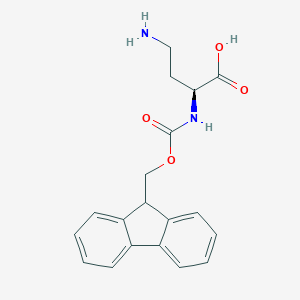

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

The compound appears to be a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It has an amide group (CONH2), which is a common functional group in biochemistry and structural biology, and two amino groups (NH2), which are basic in nature. The methoxy group (OCH3) is a common ether group in organic chemistry.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the fluorene derivative, the introduction of the methoxy group, and the attachment of the amino groups. However, without specific information on the compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these functional groups around the fluorene ring. The exact structure would depend on the positions of these groups on the ring.Chemical Reactions Analysis

The reactivity of the compound would be influenced by the presence of the functional groups. The amide and amino groups could participate in acid-base reactions, while the methoxy group could be involved in ether cleavage reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of polar groups like the amide and amino groups could increase the compound’s solubility in polar solvents.科研应用

合成和化学应用

- 该化合物通过Arndt-Eistert协议在合成N-Fmoc保护的β-氨基酸中得到应用,从而以高产率得到对映纯产品(Ellmerer-Müller, Brössner, Maslouh, & Takó, 1998)。

- 它还用于开发新的固相合成连接剂,与标准树脂相比表现出更高的酸稳定性,从而实现高产率和纯度的化合物合成(Bleicher, Lutz, & Wuethrich, 2000)。

- 该化合物通过在亲核环开启反应中的应用促进了α-氨基酸合成的进展(Seebach, Häner, & Vettiger, 1987)。

肽和氨基酸研究中的应用

- 它有助于制备N-Fmoc保护的β2-同型氨基酸,这对于β-肽的固相合成至关重要(Šebesta & Seebach, 2003)。

- 该化合物在Fmoc修饰的脂肪族氨基酸形成自组装结构方面起着关键作用,为新型自组装结构的出现铺平了道路(Gour, Koshti, Naskar, Kshtriya, & Narode, 2021)。

生物化学和纳米技术应用

- 它用于合成源自酰胺连接的唾液酸类似物寡聚体,从而实现各种长度的寡聚体高效合成(Gregar & Gervay-Hague, 2004)。

- 该化合物在生产酶活化表面活性剂以用于碳纳米管分散中起着关键作用,表明其在纳米技术应用中的潜力(Cousins, Das, Sharma, Li, Mcnamara, Hillier, Kinloch, & Ulijn, 2009)。

Safety And Hazards

As with any chemical compound, handling “(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid” would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information.

未来方向

The potential applications and future directions for this compound would depend on its biological activity and physical and chemical properties. It could potentially be used in the development of new pharmaceuticals or materials, but this would require further research.

Please note that this is a general analysis based on the limited information available and the exact details could vary depending on the specific compound and context. For a detailed and accurate analysis, please refer to scientific literature or consult with a chemistry professional.

性质

IUPAC Name |

(2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11,20H2,(H,21,24)(H,22,23)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDRDGKSMGGBDI-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427160 |

Source

|

| Record name | (2S)-4-Amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-dab-oh | |

CAS RN |

161420-87-7 |

Source

|

| Record name | (2S)-4-Amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。